2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroethanol
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Overview
Description
2-(1,3-Benzothiazole-2-sulfonyl)-2-fluoroethan-1-ol is a chemical compound that features a benzothiazole ring, a sulfonyl group, and a fluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazole-2-sulfonyl)-2-fluoroethan-1-ol typically involves the reaction of 1,3-benzothiazole-2-sulfonyl chloride with a suitable fluoroethanol derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazole-2-sulfonyl)-2-fluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(1,3-Benzothiazole-2-sulfonyl)-2-fluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazole-2-sulfonyl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluoroethanol moiety may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole-2-sulfonyl fluoride: Similar structure but with a fluoride group instead of a fluoroethanol moiety.
2-Benzothiazolesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoroethanol group.
Uniqueness
2-(1,3-Benzothiazole-2-sulfonyl)-2-fluoroethan-1-ol is unique due to the presence of both a sulfonyl group and a fluoroethanol moiety, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H8FNO3S2 |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfonyl)-2-fluoroethanol |
InChI |
InChI=1S/C9H8FNO3S2/c10-8(5-12)16(13,14)9-11-6-3-1-2-4-7(6)15-9/h1-4,8,12H,5H2 |
InChI Key |
QGEHYDALLDWYML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(CO)F |
Origin of Product |
United States |
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